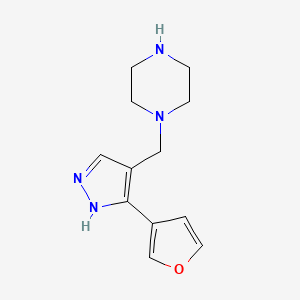

1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine

Description

1-((3-(Furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine is a heterocyclic compound featuring a pyrazole core substituted with a furan-3-yl group at the 3-position and a piperazine moiety linked via a methyl group at the 4-position. This structure is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole and piperazine derivatives, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

1-[[5-(furan-3-yl)-1H-pyrazol-4-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-6-17-9-10(1)12-11(7-14-15-12)8-16-4-2-13-3-5-16/h1,6-7,9,13H,2-5,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQKURPVYOWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(NN=C2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra.

Mode of Action

Related compounds have shown cytotoxic activities against various cell lines. The interaction of these compounds with their targets often results in the inhibition of cell growth, indicating potential anti-proliferative properties.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of various bioactive molecules, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Compounds with similar structures have demonstrated significant activity against mycobacterium tuberculosis h37ra, suggesting potential antimicrobial effects.

Biochemical Analysis

Biochemical Properties

1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular metabolism. Additionally, it can bind to specific proteins, modulating their conformation and activity, which can lead to changes in cellular signaling pathways. The interactions between this compound and these biomolecules are often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of cells. These cellular effects are crucial for understanding the potential therapeutic applications of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biological effects and potential therapeutic uses.

Biological Activity

1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine is a compound with promising biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features include a piperazine ring and a pyrazole moiety, which are known for their diverse biological applications. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C12H16N4O

- Molecular Weight : 232.28 g/mol

- CAS Number : 2098006-37-0

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling.

- Cell Signaling Modulation : It influences cell signaling pathways, which can lead to alterations in gene expression and cellular functions.

- Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis .

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazole derivatives, including this compound. For instance:

- A study demonstrated significant cytotoxicity against lung carcinoma (A549) cells with IC50 values indicating moderate to high efficacy compared to standard treatments .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 1 | 211.30 | A549 |

| 2 | 237.84 | A549 |

| 3 | 251.49 | A549 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Some derivatives showed IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| A | 5.40 |

| B | 0.01 |

| C | 1.78 |

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Cancer Treatment : In vitro studies have shown that modifications in the pyrazole structure enhance cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .

- Inflammatory Disorders : Research has indicated that compounds similar to this compound can effectively reduce inflammation in animal models, supporting their use as potential anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine (CAS: 1516312-66-5)

- Structural Difference : Replaces the furan-3-yl group with a trifluoromethyl (-CF₃) group.

- Impact : The -CF₃ group is strongly electron-withdrawing, increasing lipophilicity (logP) and metabolic stability compared to the electron-donating furan. This substitution may enhance blood-brain barrier penetration but reduce water solubility .

- Synthesis : Prepared via alkylation of piperazine, similar to methods in but with different halide precursors .

- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69) Structural Difference: Features a butanone linker between pyrazole and piperazine, with a 4-(trifluoromethyl)phenyl group on piperazine. Impact: The extended linker may improve conformational flexibility for receptor binding.

Piperazine Modifications

1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

- 1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Structural Difference: Incorporates a piperidine ring fused to piperazine and an isoxazole substituent.

Furan vs. Other Heterocycles

1'-[(1',2',3'-Triazol-4-yl)methyl-4-(furan-2-carbonyl)piperazine-1-carboxylate]methyl polystyrene (3g)

- Structural Difference : Uses a furan-2-carbonyl group instead of furan-3-yl.

- Impact : The carbonyl group introduces hydrogen-bonding capability, which may improve binding to enzymes like acetylcholinesterase. The polystyrene support in this compound suggests applications in solid-phase synthesis or catalysis .

- 1-(Tetrahydrofuran-3-yl)piperazine Structural Difference: Replaces the pyrazole-furan system with a tetrahydrofuran (THF) ring directly attached to piperazine.

Physicochemical and Spectroscopic Comparisons

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

One of the most established approaches to synthesize pyrazoles is the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. This method is rapid, efficient, and yields polysubstituted pyrazoles with good regioselectivity.

Cyclization via Hydrazone Intermediates and Vilsmeier–Haack Reaction

- Hydrazone derivatives formed by condensation of hydrazines with aldehydes or ketones can be converted to pyrazoles through cyclization.

- The Vilsmeier–Haack reaction is often employed to transform hydrazones into 1,3-diarylpyrazoles, which can be adapted for heteroaryl substitutions such as furan.

Functionalization at the 4-Position of Pyrazole

The 4-position of the pyrazole ring is critical for installing the methylene linker to piperazine.

- Aldehyde formation : Oxidation or direct synthesis of 4-formylpyrazole derivatives provides a reactive site for further modification.

- Reduction to alcohols : The aldehyde can be reduced to hydroxymethyl groups, which serve as intermediates for etherification or substitution reactions.

- Halomethyl derivatives : Conversion of the hydroxymethyl group to halides (e.g., bromides) facilitates nucleophilic substitution by piperazine.

Example Preparation Method (Adapted from Patent and Literature)

| Step | Reagents & Conditions | Description & Notes |

|---|---|---|

| 1. Formation of pyrazole core | React furan-3-carbaldehyde with hydrazine derivative in presence of acetic acid or other acid catalyst | Forms hydrazone intermediate |

| 2. Cyclization | Use Vilsmeier–Haack reagent or similar cyclizing agent (e.g., POCl3 in pyridine) | Yields 3-(furan-3-yl)-1H-pyrazole derivative |

| 3. Functionalization at 4-position | Oxidize or introduce formyl group at 4-position; reduce to hydroxymethyl if needed | Prepares for piperazine attachment |

| 4. Piperazine coupling | React with piperazine under nucleophilic substitution or reductive amination conditions | Forms this compound |

This approach parallels the preparation of related pyrazolylpiperazine compounds, such as 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which has been synthesized via cyclization of hydrazones followed by piperazine substitution.

Research Findings on Optimization and Yields

- Use of mild reaction conditions and environmentally friendly solvents improves yield and purity.

- Avoiding harsh cyclizing agents like phosphorus oxychloride reduces by-products and improves overall efficiency.

- Nanocatalysts such as nano-ZnO have been reported to enhance pyrazole synthesis yields up to 95% with shorter reaction times.

- The choice of base and solvent in the piperazine coupling step significantly affects the reaction outcome; triethylamine or pyridine are common bases used.

Summary Table of Key Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Pyrazole core formation | Hydrazine + 1,3-diketone; acid catalyst | High regioselectivity, good yields | Regioisomer mixtures possible |

| Cyclization via hydrazones | Vilsmeier–Haack reagent, POCl3 in pyridine | Efficient ring closure | POCl3 can reduce purity, yield |

| Functionalization at 4-position | Oxidation to aldehyde, reduction to alcohol | Versatile intermediate | Requires careful control of conditions |

| Piperazine attachment | Nucleophilic substitution or reductive amination | Direct formation of target compound | Side reactions with piperazine possible |

Q & A

Q. What are the common synthetic routes for preparing 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine, and what key reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of the pyrazole nitrogen with a methyl-piperazine moiety can be achieved using propargyl bromide or similar reagents in a polar solvent (e.g., DMF) with a base like K₂CO₃. Reaction monitoring via TLC (e.g., hexane/ethyl acetate systems) and purification via silica gel chromatography (1:8 ethyl acetate/hexane) are critical for optimizing purity . Temperature control (room temperature to 60°C) and stoichiometric ratios (1.2 equiv. of azide derivatives) are key to maximizing yields .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methylene bridge between pyrazole and piperazine, as well as substituent positions on the furan ring. Mass Spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups like the piperazine N-H stretch. For crystalline derivatives, X-ray diffraction (via SHELX software) provides 3D structural validation .

Q. How does the furan-3-yl substituent influence the compound’s physicochemical properties?

The furan ring enhances π-π stacking potential and introduces moderate lipophilicity (logP ~2–3), which can be calculated using computational tools like MarvinSketch. The oxygen atom in furan participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO or ethanol) . These properties are critical for designing bioavailability studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives across different assay systems?

Contradictions often arise from assay-specific conditions (e.g., pH, cell lines) or metabolite interference. Methodological solutions include:

Q. What computational strategies predict the binding affinity and pharmacokinetic properties of this compound in drug discovery?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., PI3Kγ) identifies key interactions, such as hydrogen bonding with the piperazine nitrogen. Quantitative Structure-Activity Relationship (QSAR) models optimize logD and polar surface area for blood-brain barrier penetration. ADMET predictors (e.g., SwissADME) evaluate metabolic stability, particularly for furan ring oxidation .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

High-throughput screening (HTS) of catalysts (e.g., Pd/Ni complexes for coupling reactions) and solvents (e.g., acetonitrile vs. DMF) improves scalability. Flow chemistry systems enhance reproducibility for exothermic steps, while inline NMR monitors intermediate formation. Purity ≥95% is achievable via recrystallization (ethanol/water) or preparative HPLC .

Q. What analytical methods are recommended for detecting degradation products under physiological conditions?

Accelerated stability studies (40°C/75% RH) with LC-MS/MS identify hydrolytic or oxidative degradation products. For example, piperazine ring cleavage or furan oxidation can be tracked using high-resolution MS. Forced degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) provides insights into oral stability .

Methodological Considerations

Q. How should researchers design assays to evaluate the compound’s neuroactivity or cytotoxicity?

- In vitro: Use SH-SY5Y or PC12 cells for neuroactivity, with MTT assays for cytotoxicity. Include positive controls (e.g., fluoxetine for serotonin reuptake inhibition).

- In vivo: Rodent models (e.g., forced swim test) require dose optimization (1–10 mg/kg) and pharmacokinetic profiling to account for blood-brain barrier penetration .

Q. What strategies mitigate the compound’s potential toxicity in preclinical studies?

- Genotoxicity: Ames test with TA98 and TA100 strains.

- Hepatotoxicity: Primary hepatocyte assays monitor CYP450 inhibition.

- Cardiotoxicity: Patch-clamp assays for hERG channel binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.